molecular formula C10H20Cl2N2O B6191915 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride CAS No. 2648941-33-5

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride

Cat. No.: B6191915
CAS No.: 2648941-33-5
M. Wt: 255.18 g/mol
InChI Key: MVUHKBXKIMBEMH-UHFFFAOYSA-N
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Description

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18N2O2HCl It is a derivative of piperidine and pyrrolidinone, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride typically involves the reaction of piperidine with pyrrolidinone under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidinone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also help in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidinone moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as alkyl halides or amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-piperidin-4-yl-pyrrolidin-2-one: Similar structure but lacks the dihydrochloride component.

    4-(1-Pyrrolidinyl)piperidine: Another related compound with similar chemical properties.

Uniqueness

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one dihydrochloride is unique due to its specific combination of piperidine and pyrrolidinone moieties, which confer distinct chemical and biological properties. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

2648941-33-5

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H

InChI Key

MVUHKBXKIMBEMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

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